2-(4-Formyl-3-methoxyphenoxy)acetamide
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Overview
Description
2-(4-Formyl-3-methoxyphenoxy)acetamide is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a formyl group, a methoxy group, and an acetamide group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetamide typically involves the reaction of 4-formyl-3-methoxyphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-3-methoxyphenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxy-3-methoxyphenoxy)acetamide.
Reduction: 2-(4-Hydroxymethyl-3-methoxyphenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-Formyl-3-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Formyl-2-methoxyphenoxy)acetamide
- 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide
- N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
Uniqueness
2-(4-Formyl-3-methoxyphenoxy)acetamide is unique due to the specific positioning of the formyl and methoxy groups on the phenoxy ring. This structural arrangement can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(4-formyl-3-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-8(15-6-10(11)13)3-2-7(9)5-12/h2-5H,6H2,1H3,(H2,11,13) |
InChI Key |
RUXXLFWESYGAPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(=O)N)C=O |
Origin of Product |
United States |
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